2-Hydroxypyridine 1-oxide
Overview
Description
2-Hydroxypyridine 1-oxide, also known as 1-Hydroxy-2-pyridone or 2-Pyridinol N-oxide, is a chemical compound with the empirical formula C5H5NO2 . It is used as a peptide coupling agent and can form stable chelate complexes with transition metal ions .
Synthesis Analysis
The synthesis of this compound involves the catalytic oxidation of 2-hydroxypyridine using hydrogen peroxide, followed by quenching and hydrolysis to obtain HOPO in an aqueous solution .Molecular Structure Analysis
The molecular weight of this compound is 111.10 . The structure of this compound can be represented by the SMILES stringOc1cccc[n+]1[O-]
. Chemical Reactions Analysis
This compound is used as a coupling reagent to catalyze the formation of amide bonds within a specific commercial API process . It promotes this reaction by forming an active ester intermediate which then reacts via SNN mechanism to form the amide bond .Physical and Chemical Properties Analysis
This compound has a melting point of 149-152 °C (lit.) . It is a white to light yellow crystal .Scientific Research Applications
Chromatographic Determination in Pharmaceuticals
2-Hydroxypyridine 1-oxide (HOPO) facilitates the formation of amide bonds in the pharmaceutical sector. A high pH ion-pairing High-Performance Liquid Chromatography (HPLC) method has been developed for its trace analysis in pharmaceutical materials, proving essential in several late-stage programs (Denton, Thomas, & Mao, 2015).
Tyrosinase Inhibition in Biochemistry
HOPO is an effective transition-state analog inhibitor for mushroom tyrosinase, a critical enzyme in the production of melanin. It binds to tyrosinase's binuclear copper(II) center, offering insights into enzyme inhibition mechanisms (Peyroux et al., 2009).
Influence in Nitration Reactions
The directive influence of the N-oxide group in HOPO during nitration reactions has been explored. It affects the placement of the nitro group in the compound, significantly impacting the outcome of chemical reactions (Hertog & Ammers, 2010).
Genotoxicity Studies
Studies have been conducted to assess the genotoxic potential of HOPO. It has been found not to be genotoxic in vivo, indicating its safety in pharmaceutical applications (Dobo et al., 2019).
Wood Preservation Applications
HOPO shows significant efficiency against wood degradation by the white-rot fungus Coriolus versicolor. Its fungistatic properties and the observed synergy with other substances like EDTA and Irganox 1076 suggest potential in wood preservation strategies (Mabicka et al., 2005).
Analytical Method Development
A method for determining residual trace levels of HOPO in active pharmaceutical ingredients (API) using derivatization and gas chromatography with mass spectrometry detection has been developed. This method addresses challenges in HOPO analysis, such as tautomerization (Quirk et al., 2014).
Differentiation of Isomers
Research on differentiating isomeric hydroxypyridine N-oxides using metal complexation and Electrospray Ionization Mass Spectrometry (ESI-MS) has shown specific interactions based on the isomer and metal cation used, providing valuable insights into molecular identification (Butler, Mañez, & Cabrera, 2011).
Tautomerism and Structural Analysis
The study of 2-hydroxypyridine N-oxide's tautomerism and co-crystal structure with 3,5-dinitrobenzoic acid has been performed, revealing insights into its tautomeric forms and potential applications in crystal engineering (Rybarczyk-Pirek et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Pyridinol-1-oxide, also known as 2-Hydroxypyridine-N-oxide or 2-Hydroxypyridine 1-oxide, is transition metal ions . It forms stable chelate complexes with these ions, which play a crucial role in various biological processes .
Mode of Action
2-Pyridinol-1-oxide interacts with its targets by forming stable chelate complexes with transition metal ions . This interaction results in changes in the biochemical properties of the target ions, potentially influencing their role in biological systems .
Biochemical Pathways
It’s known that the compound can be used to fabricate gold electrodes for the electrochemical determination of europium using cyclic voltammetry . It’s also used to prepare polymeric nickel (II) complex of 2-hydroxypyridine-N-oxide . These applications suggest that 2-Pyridinol-1-oxide may influence pathways involving transition metal ions and their associated biochemical reactions .
Result of Action
Given its ability to form stable chelate complexes with transition metal ions , it can be inferred that the compound may influence the biological activities of these ions, potentially affecting cellular processes where these ions play a role.
Safety and Hazards
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Pyridinol-1-oxide involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Pyridinol-1-oxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2-Pyridinol-1-oxide within cells and tissues involve various transporters or binding proteins. It may also affect its localization or accumulation
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-hydroxypyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSZUYTMHKCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231622 | |
Record name | Hydroxypyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-89-9, 13161-30-3 | |
Record name | 1-Hydroxy-2-pyridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypyridinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13161-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxypyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydroxyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPYRIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3915897S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxypyridine-N-oxide (HOPNO) acts as a transition-state analog inhibitor for tyrosinase enzymes. [, , , ] It binds to the enzyme's binuclear copper active site, mimicking the transition state of the natural substrate and blocking enzymatic activity. [, , , ] This inhibition prevents the oxidation of phenols to quinones, a crucial step in melanin biosynthesis. [, ] Consequently, HOPNO demonstrates potential as a depigmenting agent in dermocosmetics and a therapeutic agent for diseases involving tyrosinase activity. [, ]
A: While the provided abstracts do not offer detailed spectroscopic data, the molecular formula for 2-Hydroxypyridine-N-oxide is C5H5NO2, and its molecular weight is 111.10 g/mol. [] For structural information, you can refer to sources like PubChem or ChemSpider.
ANone: The provided abstracts don't elaborate on material compatibility or stability of HOPNO under various conditions. Further research is needed to answer this question comprehensively.
A: Yes, computational methods, particularly DFT calculations, have been employed to study the binding modes of HOPNO with tyrosinase enzyme models. [, , , ] These studies reveal that HOPNO exhibits versatile binding modes, chelating one copper atom or bridging both copper atoms within the enzyme's active site. [, , , ] This adaptable binding contributes to its potent inhibitory activity against tyrosinase.
A: Studies exploring structure-activity relationships (SAR) have focused on modifying the aurone backbone of HOPNO analogs. [, ] These studies highlight the significance of the aurone backbone for achieving potent inhibition of human tyrosinase. [, ] Replacing the aurone scaffold with the HOPNO moiety alone led to significantly reduced inhibitory activity. [] Further research is needed to fully understand the impact of specific structural modifications on HOPNO's activity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.